3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride
Description
3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride (CAS: 1185301-42-1) is a benzoic acid derivative with a 4-methylpiperidinyl ethoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of 299.80 g/mol . The compound is typically synthesized for pharmaceutical research, particularly as an intermediate in drug development (e.g., related to raloxifene analogs) . The hydrochloride salt enhances aqueous solubility, making it suitable for formulation studies.
Properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-5-7-16(8-6-12)9-10-19-14-4-2-3-13(11-14)15(17)18;/h2-4,11-12H,5-10H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJHVTIFACNCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-42-1 | |
| Record name | Benzoic acid, 3-[2-(4-methyl-1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, often used in research settings, exhibits various pharmacological properties, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In a study comparing its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), the compound showed moderate to good antibiofilm activity:
- Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA: 62.216–124.432 µg/mL
- Minimum Biofilm Eradication Concentration (MBEC) for MRSA: 124.432–248.863 µg/mL
- MBIC for SE : 31.108–62.216 µg/mL
- MBEC for SE : 124.432–248.863 µg/mL
These results suggest that the compound's mechanism of action may involve the inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound also exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The following findings highlight its potential:
- Caspase-3 Activity Enhancement : At concentrations of 10 µM, the compound increased caspase-3 activity by 1.33 to 1.57 times, indicating a significant role in promoting apoptosis.
- Cell Cycle Analysis : The compound affected the cell cycle distribution, suggesting that it could inhibit cancer cell proliferation effectively .
Comparative Efficacy
To provide a clearer understanding of its biological activity, the following table summarizes the comparative efficacy of this compound against standard treatments:
| Activity | 3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid HCl | Ciprofloxacin | Fluconazole |
|---|---|---|---|
| MRSA MBIC (µg/mL) | 62.216–124.432 | 0.381 | - |
| MRSA MBEC (µg/mL) | 124.432–248.863 | 48.8 | - |
| SE MBIC (µg/mL) | 31.108–62.216 | 0.381 | - |
| SE MBEC (µg/mL) | 124.432–248.863 | 97.6 | - |
| Anti-Candida Activity | - | - | MIC 50 µg/mL |
This table highlights the relative effectiveness of the compound compared to established antibiotics and antifungals, showcasing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to or including derivatives of piperidine structures like this compound:
- Antibacterial Studies : A study reported that derivatives with similar structures exhibited selective antibacterial activity against Gram-positive bacteria with varying degrees of potency .
- Antifungal Mechanisms : Research indicated that certain piperidine derivatives inhibited biofilm formation in Candida species without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .
- Cancer Cell Line Studies : Investigations into the anticancer properties of related compounds revealed significant effects on cell viability and proliferation across multiple cancer types, emphasizing the importance of structural modifications for enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Replacing piperidine with azepane (7-membered ring) increases ring flexibility, which may affect binding kinetics in enzyme inhibition studies .
Positional Isomerism :
- The meta-ethoxy substitution in the target compound contrasts with para-ethoxy analogs (e.g., CAS 166975-76-4). Para-substituted derivatives often exhibit higher receptor affinity due to optimal spatial alignment, while meta-substituted variants may prioritize solubility .
Functional Group Modifications: Ester vs. Carboxylic Acid: Pitofenone HCl (CAS 1248-42-6) contains a methyl ester, enhancing membrane permeability but requiring hydrolysis for activation. In contrast, the carboxylic acid hydrochloride salt offers immediate ionic solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., target compound, CAS 1185301-42-1) generally exhibit higher aqueous solubility (>50 mg/mL) than free bases or esters .
- Lipophilicity: LogP values vary significantly: Target compound: ~1.2 (moderate lipophilicity due to hydrochloride salt). Pitofenone HCl: ~2.5 (higher lipophilicity from the ester group) .
- Metabolic Stability : The 4-methyl group in the target compound may slow hepatic metabolism by cytochrome P450 enzymes compared to unmethylated analogs .
Analytical Differentiation
- HPLC Retention Times :
- Mass Spectrometry : All analogs share a base peak at m/z 264 (common benzoic acid fragment), but differ in secondary fragments (e.g., m/z 98 for piperidine vs. m/z 112 for 4-methylpiperidine) .
Preparation Methods
Preparation of the Ether Intermediate
A common and effective method to construct the ether bond involves the reaction of 3-hydroxybenzoic acid ethyl ester (or a related hydroxybenzoic acid derivative) with a halogenated alkylpiperidine, such as 1-(2-chloroethyl)-4-methylpiperidine or related analogues.
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- Base: Potassium carbonate (K2CO3) is widely used to deprotonate the phenol group, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) facilitate the nucleophilic substitution.
- Temperature: Typically heated to 60–100°C to drive the reaction forward.
- Time: Reaction times vary from 1.5 to 4 hours depending on scale and conditions.
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- The phenolate ion attacks the alkyl halide carbon, displacing the halide and forming the ether linkage.
This step yields the 3-[2-(4-methyl-piperidin-1-yl)ethoxy]benzoic acid ethyl ester intermediate.
Hydrolysis to the Free Acid
Following ether formation, the ester group is hydrolyzed under basic conditions to release the free benzoic acid moiety:
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- Base: Sodium hydroxide (NaOH), typically 2N aqueous solution.
- Solvent: Alcoholic solvents such as methanol or ethanol are commonly used.
- Temperature: Reflux conditions or moderate heating (~40°C).
- Time: 1 to 5 hours, often overnight for complete conversion.
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- After hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid (HCl) to precipitate the free acid.
- The precipitate is collected by filtration and dried under vacuum.
Formation of the Hydrochloride Salt
The free acid is converted into its hydrochloride salt to enhance its physicochemical properties:
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- The free acid is dissolved in a suitable solvent such as methanol or ethanol.
- A solution of hydrochloric acid (5N HCl) is added slowly under cooling (5–10°C).
- Crystallization of the hydrochloride salt occurs during acidification.
- The product is isolated by filtration and dried under vacuum at 40–50°C.
-
- The hydrochloride salt form improves compound stability, crystallinity, and ease of handling.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether formation | 3-hydroxybenzoic acid ethyl ester + 1-(2-chloroethyl)-4-methylpiperidine, K2CO3, DMF, 60°C, 1.5 h | ~80-85 | Purified by silica gel chromatography |
| Hydrolysis | Ester intermediate + 2N NaOH in methanol, reflux 1 h | Quantitative | Followed by acidification with HCl |
| Hydrochloride salt formation | Acid intermediate + 5N HCl in methanol, 5–10°C, crystallization | 83 | Dried under vacuum, mp 270–271°C |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms the structure by identifying characteristic proton signals corresponding to the aromatic ring, ethoxy linker, and piperidine methyl groups.
- HPLC-MS: Validates molecular weight and purity, with expected mass-to-charge ratios consistent with the hydrochloride salt.
- Melting Point: The hydrochloride salt typically exhibits a melting point around 270–271°C, indicative of high purity.
- Purification: Column chromatography and recrystallization from suitable solvents are employed to achieve high purity.
Summary of Key Preparation Methodology
| Process Stage | Reagents/Conditions | Purpose |
|---|---|---|
| Ether bond formation | 3-hydroxybenzoic acid ethyl ester + alkyl halide, K2CO3, DMF, heat | Construct ether linkage |
| Ester hydrolysis | NaOH (2N), methanol/ethanol, reflux | Convert ester to free acid |
| Acidification and salt formation | 5N HCl in methanol, cooling, crystallization | Obtain hydrochloride salt form |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzoic acid hydrochloride, and what experimental conditions are critical for yield optimization?
- The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methylpiperidine with a halogenated ethoxy-benzoic acid intermediate under alkaline conditions to form the ether linkage . Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for benzoic acid derivative:piperidine). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or aqueous HCl .
Q. How is the purity of this compound assessed, and what analytical methods are validated for structural confirmation?
- Purity is evaluated via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and LC-MS (ESI+ mode for molecular ion detection). Structural confirmation relies on ¹H/¹³C NMR (DMSO-d₆ solvent, δ 1.2–1.4 ppm for methyl-piperidine protons) and FT-IR (carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). Elemental analysis ensures stoichiometric Cl⁻ content (~11–12%) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- The hydrochloride salt is hygroscopic and requires desiccant storage (silica gel) at 2–8°C. Decomposition occurs above 175°C, as observed via TGA/DSC . Avoid exposure to strong bases (risk of freebase formation) or oxidizing agents. Stability studies in DMSO or aqueous buffers (pH 4–7) show <5% degradation over 30 days .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
- Contradictory solubility data (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Methodological steps:
- Characterize polymorphs via XRPD.
- Pre-dry the compound under vacuum (40°C, 24 hrs) to remove adsorbed moisture.
- Use shake-flask method with UV-Vis quantification at λmax ~270 nm .
Q. What strategies are effective for optimizing its reactivity in peptide coupling or amidation reactions?
- Activate the carboxylic acid group using HATU/DIPEA in DMF or EDCl/HOBt in dichloromethane. Steric hindrance from the 4-methylpiperidine group necessitates longer reaction times (12–24 hrs) and elevated temperatures (40–50°C). Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. How does the 4-methyl-piperidine moiety influence the compound’s pharmacokinetic properties in preclinical models?
- The piperidine group enhances lipophilicity (logP ~2.1), improving blood-brain barrier permeability. In vitro metabolic stability assays (hepatic microsomes) show CYP3A4-mediated N-demethylation as the primary degradation pathway. Adjust substituents on the piperidine ring to modulate clearance rates .
Contradictions and Methodological Considerations
Q. Why do toxicity profiles vary in literature, and how should researchers mitigate risks during handling?
- Limited acute toxicity data (e.g., LD₅₀) exist for this compound. Discrepancies arise from assay variations (e.g., cell lines vs. in vivo models). Precautionary measures:
- Use PPE (nitrile gloves, FFP2 masks) to prevent inhalation/contact.
- Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (Seahorse platform) early in development .
Q. What computational tools are validated for predicting its binding affinity to biological targets (e.g., GPCRs)?
- Molecular docking (AutoDock Vina) with homology-modeled GPCR structures (e.g., serotonin receptors) identifies key interactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
